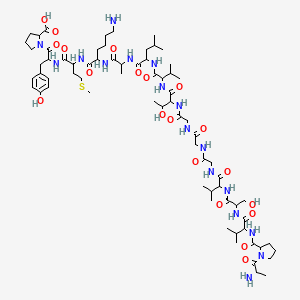
Cytidine-5'-triphosphoricaciddisodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine-5’-triphosphoric acid disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphoric acid disodium salt can be synthesized through the phosphorylation of cytidine. The process involves the reaction of cytidine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an aqueous medium at a controlled pH and temperature .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphoric acid disodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Cytidine-5’-triphosphoric acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cytidine-5’-diphosphoric acid.
Reduction: It can be reduced to form cytidine-5’-monophosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like ammonia (NH₃) and various amines are employed
Major Products
Oxidation: Cytidine-5’-diphosphoric acid.
Reduction: Cytidine-5’-monophosphoric acid.
Substitution: Various cytidine derivatives depending on the nucleophile used
Scientific Research Applications
Cytidine-5’-triphosphoric acid disodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of RNA and other nucleotides.
Biology: Plays a crucial role in cellular metabolism and is used in studies related to RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a supplement to improve brain metabolism.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes .
Mechanism of Action
Cytidine-5’-triphosphoric acid disodium salt acts as a high-energy molecule similar to adenosine triphosphate (ATP). It serves as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation. It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-triphosphoric acid disodium salt (ATP): Another high-energy molecule involved in cellular metabolism.
Guanosine-5’-triphosphoric acid disodium salt (GTP): Involved in protein synthesis and signal transduction.
Uridine-5’-triphosphoric acid disodium salt (UTP): Plays a role in carbohydrate metabolism and glycogen synthesis
Uniqueness
Cytidine-5’-triphosphoric acid disodium salt is unique due to its specific role in RNA synthesis and its involvement in phospholipid anabolism. Unlike ATP, GTP, and UTP, it is specifically used in the synthesis of cytidine-containing RNA molecules and in the formation of phosphatidylcholine .
Properties
Molecular Formula |
C9H18N3NaO15P3 |
|---|---|
Molecular Weight |
524.16 g/mol |
InChI |
InChI=1S/C9H16N3O14P3.Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;1H2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
YZJQHALATNJTKS-WFIJOQBCSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)

![[(2R)-1-(1,3-dioxoisoindol-2-yl)-3-[N-[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-(imidazole-1-carbonyloxy)propyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] imidazole-1-carboxylate](/img/structure/B12310350.png)





![3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)
![19-ethyl-19-hydroxy-12-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310398.png)

![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12310407.png)

